molecular formula C7H11N3O2 B169863 D-histidine methyl ester CAS No. 17720-12-6

D-histidine methyl ester

Cat. No.: B169863
CAS No.: 17720-12-6
M. Wt: 169.18 g/mol
InChI Key: BXRMEWOQUXOLDH-ZCFIWIBFSA-N
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Description

D-histidine methyl ester is a derivative of the amino acid histidine. It is the methyl ester form of D-histidine, which means that the carboxyl group of histidine is esterified with methanol. This compound is known for its role as an irreversible inhibitor of histidine decarboxylase, an enzyme that catalyzes the conversion of histidine to histamine .

Mechanism of Action

Target of Action

D-Histidine methyl ester (HME) primarily targets Histidine Decarboxylase (HDC) . HDC is an enzyme that catalyzes the decarboxylation of histidine, an essential amino acid, to produce histamine . Histamine plays a crucial role in various physiological processes, including neurotransmission, immune response, and regulation of gastric acid secretion .

Mode of Action

HME acts as an irreversible inhibitor of HDC . It binds to HDC and inhibits its activity, thereby preventing the conversion of histidine to histamine . This interaction results in a decrease in histamine levels, which can affect various histamine-mediated physiological processes .

Biochemical Pathways

The primary biochemical pathway affected by HME is the histamine synthesis pathway . By inhibiting HDC, HME disrupts the conversion of histidine to histamine, leading to a decrease in histamine levels . Histamine is involved in various physiological processes, including IgE/mast cell-mediated anaphylaxis, neurotransmission, and gastric acid secretion . Therefore, the inhibition of HDC by HME can have downstream effects on these processes.

Result of Action

The primary molecular effect of HME’s action is the inhibition of HDC , leading to a decrease in histamine levels . This can have various cellular effects, depending on the physiological process in which histamine is involved. For example, in the context of an allergic reaction, a decrease in histamine levels can lead to a reduction in the severity of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-histidine methyl ester can be synthesized through the esterification of D-histidine with methanol in the presence of trimethylchlorosilane. This reaction typically occurs at room temperature and yields high conversion rates . The process involves the following steps:

  • Dissolve D-histidine in methanol.
  • Add trimethylchlorosilane to the solution.
  • Allow the reaction to proceed at room temperature.
  • Purify the product through standard techniques such as crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of biocatalysts, such as engineered protease-esterase enzymes, has been explored to offer milder and environmentally friendly conditions for the synthesis .

Chemical Reactions Analysis

Types of Reactions: D-histidine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: D-histidine and methanol.

    Substitution Reactions: Various substituted histidine derivatives.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Uniqueness: D-histidine methyl ester is unique due to its specific inhibition of histidine decarboxylase and its role in modulating histamine levels. This makes it particularly valuable in studies related to histamine biology and potential therapeutic applications .

Properties

IUPAC Name

methyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRMEWOQUXOLDH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CN=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What role does the chirality of D-histidine methyl ester play in the formation of serylhistidine dipeptides?

A: The research paper "Stereo-effect of the Peptide Formation Reaction by N-(O,O-Diisopropyl) Phosphoryl Serine" [] investigates the reaction between N-phosphoryl serine and histidine or histidine methyl ester, including their respective D and L enantiomers. The study found that while serylhistidine dipeptides were formed in all reaction combinations, the reactions utilizing L-serine and L-histidine (or its methyl ester) or D-serine and D-histidine (or its methyl ester) produced approximately four times more dipeptide product compared to reactions using enantiomeric pairs (L and D).

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